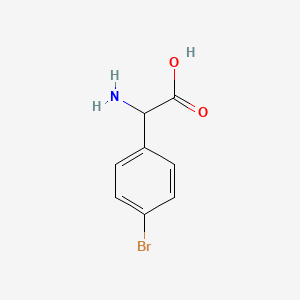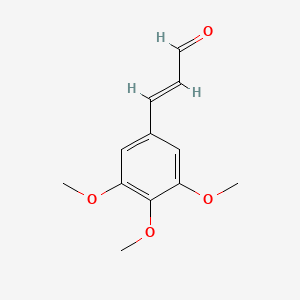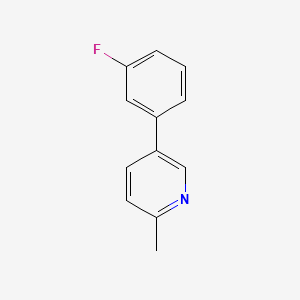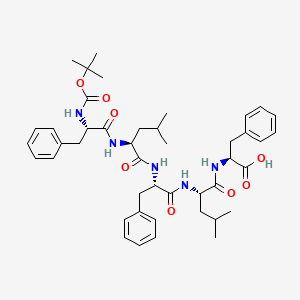
Boc-phe-leu-phe-leu-phe
Übersicht
Beschreibung
“Boc-Phe-Leu-Phe-Leu-Phe” is a peptide that has been used extensively in research . It is a formyl peptide receptor (FPR) family antagonist that preferentially inhibits activity triggered through the formyl peptide receptor . It is insoluble in water and can be dissolved in 80% MeOH .
Synthesis Analysis
The synthesis of “Boc-Phe-Leu-Phe-Leu-Phe” involves complex chemical reactions. A paper by Springer discusses the synthesis of d-peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH . Another paper discusses the synthesis and crystal and molecular structure of the 310-helical dehydro pentapeptide Boc-Leu-Phe-Ala-Phe-Leu-Ome .Molecular Structure Analysis
The molecular structure of “Boc-Phe-Leu-Phe-Leu-Phe” is complex and involves various elements. The molecular formula is C44H59N5O8 . The molecular weight is 785.51 . The peptide is insoluble in water and is soluble in DMSO .Chemical Reactions Analysis
“Boc-Phe-Leu-Phe-Leu-Phe” is involved in various chemical reactions. It acts as an angiogenesis inhibitor by binding to various angiogenic growth factors, including vascular endothelial growth factor-A165 (VEGF) .Physical And Chemical Properties Analysis
“Boc-Phe-Leu-Phe-Leu-Phe” is a white powder . It is insoluble in water and can be dissolved in 80% MeOH . It can be stored up to 6 months in lyophilized form at 0-5°C .Wissenschaftliche Forschungsanwendungen
Dielectric and Energy Harvesting Properties
Boc-flflf has been incorporated into functionalized composite nanofibers using electrospinning techniques. These nanofibers exhibit semiconducting dielectric behavior with bandgap energies of 4–5 eV. Their dielectric constant increases with temperature due to enhanced charge mobility. Additionally, these fibers demonstrate pyroelectric and piezoelectric responses, making them promising candidates for efficient piezoelectric energy generators in portable and wearable devices .
Peptide Self-Assembly in Nanomedicine
The Phe-Phe motif, found in Boc-flflf, plays a crucial role in peptide self-assembly. Understanding this motif’s properties can lead to innovative nanomedicine applications. These include drug delivery systems, tissue engineering scaffolds, and targeted therapies. The ability of Boc-flflf to self-assemble into functional nanostructures makes it an exciting area of research .
Antagonist for Formyl Peptide Receptors (FPR)
Boc-flflf acts as an antagonist for formyl peptide receptors (FPRs). Specifically, it inhibits FPR1 and FPR2 activation. Researchers have extensively studied FPRs in physiological and pathological contexts. By using Boc-flflf as a tool, they explore the roles of FPRs in various cellular processes and diseases .
Ultraviolet Filter for Skin Protection
A modified form of Boc-flflf, called Phe-Leu-OMe-Meso, has been developed as a safe ultraviolet (UV) filter for skin protection. It effectively shields the skin from UVA/UVB sun irradiation. This application addresses concerns about traditional sunscreen ingredients and offers a safer alternative for UV protection .
Bioactive Peptide Design
Boc-flflf’s unique structure and properties make it an interesting candidate for designing bioactive peptides. Researchers explore its potential in drug discovery, antimicrobial agents, and other therapeutic applications. By modifying Boc-flflf, they aim to create novel peptide-based drugs .
Materials Science and Nanotechnology
Boc-flflf’s self-assembly behavior and piezoelectric properties contribute to materials science and nanotechnology. Researchers investigate its use in sensors, actuators, and energy harvesting devices. The ability to manipulate Boc-flflf at the nanoscale opens up exciting possibilities for innovative materials .
Wirkmechanismus
The mechanism of action of “Boc-Phe-Leu-Phe-Leu-Phe” involves the engagement and activation of FPR3 expressed by endothelial cells . This peptide exerts a pro-angiogenic activity in a variety of in vitro assays on human umbilical vein endothelial cells (HUVECs) and in ex vivo and in vivo assays in chick and zebrafish embryos and adult mice .
Zukünftige Richtungen
The future directions of “Boc-Phe-Leu-Phe-Leu-Phe” involve its potential applications in nanomedicine. Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The peptide’s self-assembly into nanostructures and hydrogels holds substantial promise for the creation of the next generation nanomedicines .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-LTLCPEALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933330 | |
| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-phe-leu-phe-leu-phe | |
CAS RN |
148182-34-7 | |
| Record name | tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)
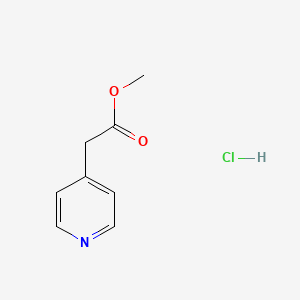
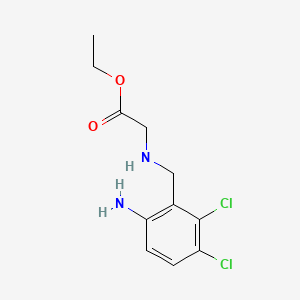

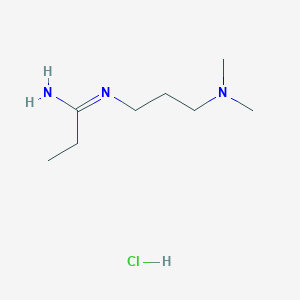
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)
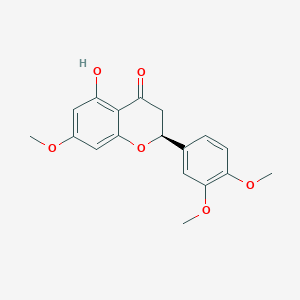
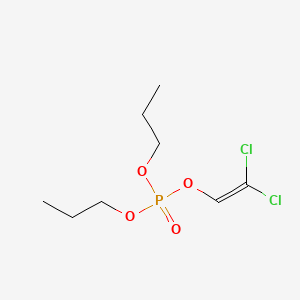
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)
